1H-Pyrrolo[2,3-C][1,2,5]thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
199182-39-3 |
|---|---|
Molecular Formula |
C4H3N3S |
Molecular Weight |
125.149 |
IUPAC Name |
1H-pyrrolo[2,3-c][1,2,5]thiadiazole |
InChI |
InChI=1S/C4H3N3S/c1-2-5-4-3(1)6-8-7-4/h1-2,6H |
InChI Key |
VSYWNLDDOYSLHE-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NSN2)N=C1 |
Synonyms |
1H-Pyrrolo[2,3-c][1,2,5]thiadiazole(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrrolo 2,3 C 1 2 3 Thiadiazole and Its Functionalized Derivatives
Established Synthetic Pathways to the 1H-Pyrrolo[2,3-c]Current time information in Bangalore, IN.rsc.orghse.ruthiadiazole Ring System
The formation of the 1H-Pyrrolo[2,3-c] Current time information in Bangalore, IN.rsc.orghse.ruthiadiazole ring can be approached by either forming the thiadiazole ring onto a pyrrole (B145914) precursor or by constructing the pyrrole ring onto an existing thiadiazole.
A critical point of clarification is the distinction between synthetic routes for 1,2,5-thiadiazoles versus their 1,2,3-isomers. The Hurd-Mori cyclization is a well-known method for generating 1,2,3-thiadiazoles from hydrazone derivatives and is therefore not an applicable protocol for the synthesis of the 1,2,5-thiadiazole (B1195012) ring system requested in the subject compound. nih.gov
The established and correct pathway to the 1,2,5-thiadiazole ring involves the cyclization of a 1,2-diamine with a suitable sulfur-containing reagent. This reaction sees the two nitrogen atoms of the diamine become integrated into the heterocyclic ring with a sulfur atom bridging them. A classic example of this is the reaction of 5,6-diaminopyrazine-2,3-dicarbonitrile (B1308424) with thionyl chloride (SOCl₂) to yield 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile. arkat-usa.org
The direct application of the classical 1,2-diamine cyclization to form 1H-Pyrrolo[2,3-c] Current time information in Bangalore, IN.rsc.orghse.ruthiadiazole would necessitate a highly sensitive 3,4-diaminopyrrole precursor. Such precursors are often delicate and challenging to synthesize and isolate, which has historically limited this approach. psu.edu The stability and reactivity of the pyrrole ring are significantly influenced by substituents, particularly those on the pyrrole nitrogen. While specific studies on N-protecting groups for this exact cyclization are not detailed, in general heterocyclic synthesis, electron-withdrawing groups are often employed to stabilize reactive intermediates and modulate reactivity during subsequent chemical transformations.
The choice of reagent is paramount in the formation of the 1,2,5-thiadiazole ring. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used in reflux conditions. arkat-usa.orgorgsyn.orgclockss.orgbeilstein-journals.org An alternative and highly effective reagent for fusing a 1,2,5-thiadiazole ring directly onto an existing pyrrole is trithiazyl trichloride (B1173362), (NSCl)₃. psu.edursc.org This reagent allows for a one-step synthesis under relatively mild conditions, such as refluxing in tetrachloromethane. psu.edu The selection between these reagents depends on the chosen synthetic strategy—whether starting from a diamine precursor or directly modifying an existing pyrrole ring.
Table 1: Reagents for 1,2,5-Thiadiazole Ring Formation
| Reagent | Precursor Type | Typical Conditions | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | 1,2-Diamine | Reflux | arkat-usa.org |
These strategies represent more direct and modern approaches to the target heterocycle.
A highly efficient, one-step method involves the reaction of 2,3-unsubstituted pyrroles with trithiazyl trichloride, (NSCl)₃. This reaction directly fuses a 1,2,5-thiadiazole ring across the 2,3-positions of the pyrrole. psu.edu This process is notable for avoiding the need to synthesize and handle the sensitive diaminopyrrole intermediates that would be required in traditional approaches. psu.edu
For example, the reaction of 1,2,3-triphenylpyrrole with one equivalent of (NSCl)₃ in refluxing tetrachloromethane cleanly produces 4,5,6-triphenyl-4H-pyrrolo[2,3-c] Current time information in Bangalore, IN.rsc.orghse.ruthiadiazole in high yield. psu.edu This direct annulation has also been shown to be effective for creating more complex systems. When 1-phenylpyrrole (B1663985) is treated with two equivalents of the reagent, a double addition occurs to form the tricyclic 7-phenylpyrrolo[2,3-c:4,5-c']bis Current time information in Bangalore, IN.rsc.orghse.ruthiadiazole system. psu.edursc.org
Table 2: Synthesis of Pyrrolo[2,3-c] Current time information in Bangalore, IN.rsc.orghse.ruthiadiazoles via Pyrrole Cyclization
| Pyrrole Precursor | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 1,2,3-Triphenylpyrrole | (NSCl)₃ | 4,5,6-triphenyl-4H-pyrrolo[2,3-c] Current time information in Bangalore, IN.rsc.orghse.ruthiadiazole | 77% | psu.edu |
| 1-Phenylpyrrole | (NSCl)₃ | 7-Phenylpyrrolo[2,3-c:4,5-c']bis Current time information in Bangalore, IN.rsc.orghse.ruthiadiazole | 43% | psu.edu |
An alternative strategy involves starting with a pre-formed 1,2,5-thiadiazole ring and subsequently constructing the pyrrole ring onto it. This approach is common in the synthesis of other fused heterocycles. For instance, the synthesis of naphtho[2,3-c] Current time information in Bangalore, IN.rsc.orghse.ruthiadiazole derivatives can be achieved by starting with 4,9-dibromonaphtho[2,3-c] Current time information in Bangalore, IN.rsc.orghse.ruthiadiazole and using palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, to build more complex structures. rsc.org
This principle can be applied to the target system. A suitably functionalized 1,2,5-thiadiazole, for example, a 3,4-dicyano-1,2,5-thiadiazole, can serve as a template. researchgate.net Through reactions like cyclotetramerization with other dinitriles, larger macrocycles containing pyrrole-like units can be constructed, demonstrating the utility of the thiadiazole as a foundational building block. researchgate.net While a direct example of building a simple pyrrole ring onto a 1,2,5-thiadiazole to give the target compound is not prominently documented, the methodology remains a viable synthetic design strategy.
Strategies Involving Modification or Annulation of Existing Heterocyclic Scaffolds
Novel Synthetic Approaches and Innovations for 1H-Pyrrolo[2,3-c]Current time information in Powiat rzeszowski, PL.nih.govscielo.org.mxthiadiazole Analogs
Recent advancements in synthetic organic chemistry have paved the way for more efficient and diverse methods to construct complex heterocyclic frameworks. For analogs of the 1H-pyrrolo[2,3-c] Current time information in Powiat rzeszowski, PL.nih.govscielo.org.mxthiadiazole family, innovation has been driven by the need for atom economy, procedural simplicity, and the introduction of molecular diversity.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. nih.govresearchgate.net This approach is highly valued for its efficiency, reduction of waste, and the ability to rapidly generate libraries of structurally diverse compounds. nih.gov While specific MCRs for the direct synthesis of the 1H-pyrrolo[2,3-c] Current time information in Powiat rzeszowski, PL.nih.govscielo.org.mxthiadiazole core are not extensively documented, strategies for constructing related fused pyrrole systems, such as pyrrolo[2,3-d]pyrimidines, provide a conceptual blueprint. scielo.org.mx
A notable example involves a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This reaction, catalyzed by tetra-n-butylammonium bromide (TBAB), proceeds efficiently in ethanol (B145695) at 50 °C to yield polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields (73-95%). scielo.org.mx The strategy highlights the potential of MCRs to assemble the pyrrole core and introduce multiple points of functionalization simultaneously. Adapting such a strategy to incorporate a synthon for the 1,2,5-thiadiazole ring could provide a direct route to the target scaffold.
Table 1: Example of a Three-Component Reaction for a Related Fused Pyrrole System
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Class | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Arylglyoxals | 6-Amino-1,3-dimethyluracil | Barbituric acid derivatives | TBAB | Pyrrolo[2,3-d]pyrimidines | 73-95 | scielo.org.mx |
Photo-induced Synthetic Methodologies
Photochemical reactions offer unique synthetic pathways that are often inaccessible through traditional thermal methods. researchgate.net The use of visible light as a renewable energy source makes photo-induced synthesis a key area of green chemistry. researchgate.net These reactions can proceed under mild conditions and often display high selectivity. researchgate.net
A metal-free, photo-induced multicomponent strategy has been developed for the synthesis of functionalized pyrroles. researchgate.net This method involves the reaction of amines, aldehydes, 1,3-dicarbonyl compounds, and nitromethane (B149229) under visible light, using Eosin Y as a hydrogen atom transfer (HAT) catalyst. researchgate.net This approach demonstrates the feasibility of using light to mediate the formation of the pyrrole ring in a one-pot fashion. The application of such photo-induced strategies to the synthesis of 1H-pyrrolo[2,3-c] Current time information in Powiat rzeszowski, PL.nih.govscielo.org.mxthiadiazole would involve the selection of appropriate precursors that can be activated by light to form the fused heterocyclic system. For instance, the synthesis of non-symmetrical 4,7-dibromobenzo[c] Current time information in Powiat rzeszowski, PL.nih.govscielo.org.mxthiadiazole derivatives has been achieved, and these compounds exhibit photoactive properties, absorbing in the UV-visible region. researchgate.net
Table 2: General Scheme for Photo-induced Pyrrole Synthesis
| Reaction Type | Components | Light Source | Catalyst | Key Features | Ref |
|---|---|---|---|---|---|
| Multicomponent | Amines, Aldehydes, 1,3-Dicarbonyls, Nitromethane | Visible Light | Eosin Y (HAT catalyst) | Metal-free, mild conditions, one-pot | researchgate.net |
Stereoselective Synthesis of Chiral 1H-Pyrrolo[2,3-c]Current time information in Powiat rzeszowski, PL.nih.govscielo.org.mxthiadiazole Derivatives
The synthesis of enantiomerically pure chiral compounds is of paramount importance, particularly in drug discovery, where the stereochemistry of a molecule can dictate its biological activity. Stereoselective synthesis aims to control the formation of stereoisomers. For fused heterocyclic systems, this often involves asymmetric catalysis or the use of chiral auxiliaries.
While specific methods for the stereoselective synthesis of chiral 1H-pyrrolo[2,3-c] Current time information in Powiat rzeszowski, PL.nih.govscielo.org.mxthiadiazole derivatives are not yet established in the literature, related systems offer valuable insights. For example, a facile stereoselective synthesis of dispiro-indeno pyrrolidine/pyrrolothiazole-thiochroman hybrids has been achieved through a one-pot, three-component 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net
Furthermore, the stereoselective synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones has been reported, involving a diastereoselective or enantioselective lithiation followed by salt formation. nih.gov This two-step process provides access to annulated chiral imidazol(in)ium salts, which can serve as precursors to N-heterocyclic carbene (NHC) ligands for asymmetric metal catalysis. nih.gov These methodologies underscore the potential for developing highly controlled syntheses of chiral pyrrolo-fused heterocycles.
Table 3: Strategies for Stereoselective Synthesis of Related Pyrrolo-Fused Heterocycles
| Target System | Method | Key Reagents/Steps | Stereocontrol | Ref |
|---|---|---|---|---|
| Dispiro-indeno pyrrolidine/pyrrolothiazole hybrids | 1,3-Dipolar Cycloaddition | Azomethine ylides, Ninhydrin, Sarcosine | High stereoselectivity | researchgate.net |
| 5-Substituted pyrrolo[1,2-c]imidazol-3-ones | Diastereoselective/Enantioselective Lithiation | n-BuLi/chiral ligand | Substrate/Reagent control | nih.gov |
Reactivity and Mechanistic Investigations of the 1h Pyrrolo 2,3 C 1 2 3 Thiadiazole Core
Electrophilic Substitution Reactions on the Fused Ring System
The 1,2,5-thiadiazole (B1195012) ring is generally resistant to electrophilic substitution reactions. thieme-connect.de However, the fusion with a pyrrole (B145914) ring, which is known for its susceptibility to electrophilic attack, introduces a degree of reactivity. The reaction of 2,3-unsubstituted pyrroles with trithiazyl trichloride (B1173362) in hot tetrachloromethane leads to the formation of the fused 1H-pyrrolo[2,3-c] psu.edunih.govthieme-connect.dethiadiazole system. psu.edu This reaction proceeds by fusing a thiadiazole ring across the 2,3-positions of the pyrrole. psu.edu The presence of electron-withdrawing groups on the pyrrole ring can influence the outcome of these reactions.
Interestingly, pyrroles that are unsubstituted at the 2,3,4, and 5-positions can be directly converted into pyrrolo[2,3-c:4,5-c']bis psu.edunih.govthieme-connect.dethiadiazoles. psu.edu This suggests a high reactivity of the intermediate bicyclic system. psu.edu The mechanism is thought to involve electrophilic attack of the pyrrole ring by a monomeric NSCl species, which can be favored over a cycloaddition pathway due to the enhanced sensitivity of the pyrrole ring to electrophiles. psu.edu
Nucleophilic Substitution Reactions
Halogenated 1,2,5-thiadiazoles are known to undergo nucleophilic substitution reactions where the halide is displaced. thieme-connect.de In the context of fused systems, the electron-withdrawing nature of the thiadiazole ring can activate adjacent positions for nucleophilic attack. For instance, in the related 4,7-dibromo psu.edunih.govthieme-connect.dethiadiazolo[3,4-d]pyridazine system, selective nucleophilic substitution of one or both bromine atoms by oxygen and nitrogen nucleophiles has been achieved. nih.gov Thiols, however, tend to yield only the bis-substituted derivatives. nih.gov
The reactivity towards nucleophiles is also observed in the ring itself. Organolithium and Grignard reagents typically attack the sulfur atom of the 1,2,5-thiadiazole ring, leading to ring cleavage. thieme-connect.de
Redox Chemistry and Electron Acceptor Characteristics of 1H-Pyrrolo[2,3-c]psu.edunih.govthieme-connect.dethiadiazole
The 1,2,5-thiadiazole ring system can be reduced under certain conditions. While it is stable to a range of mild reducing agents, more powerful reagents can cause ring cleavage and desulfurization to yield 1,2-diamino compounds. thieme-connect.de This property could potentially be exploited to synthesize sensitive polyamino pyrroles from pyrrolothiadiazoles. psu.edu
Conversely, the sulfur atom in the thiadiazole ring can be oxidized by mild oxidizing agents like 3-chloroperoxybenzoic acid to form the corresponding 1-oxides and 1,1-dioxides. thieme-connect.de These oxidized species, such as 1,2,5-thiadiazole 1,1-dioxides, are strong electron acceptors and can form stable radical anions. nih.gov The electron acceptor characteristics are a key feature of this heterocyclic system, making it a valuable component in the design of materials with specific electronic properties. researchgate.netacs.org
Ring-Opening and Ring-Transformation Reactions
The 1,2,5-thiadiazole ring can undergo ring-opening reactions under both reductive and oxidative conditions. thieme-connect.de Reductive cleavage often leads to 1,2-diamino compounds, while oxidative cleavage can yield 1,2-diones. thieme-connect.de These reactions provide a synthetic route to 1,2-difunctional systems. thieme-connect.de
Ring transformation reactions have also been observed. For example, 5-amino-1,2,3-thiadiazoles can rearrange to form 5-mercapto-1,2,3-triazoles, a type of Dimroth rearrangement. researchgate.net While this specific example pertains to the 1,2,3-thiadiazole (B1210528) isomer, it highlights the potential for skeletal rearrangements in this class of compounds. In some cases, dihydrothiazine derivatives can undergo cyclisation-ring contraction to yield pyrroles. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Suzuki) for Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 1H-pyrrolo[2,3-c] psu.edunih.govthieme-connect.dethiadiazole core and related systems. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of functional groups.
The Stille coupling reaction has been successfully employed to synthesize donor-acceptor-donor type molecules using a thiophene-flanked benzo[c] psu.edunih.govthieme-connect.dethiadiazole as the acceptor. acs.org Similarly, Suzuki-Miyaura cross-coupling has been used for the arylation of halogenated benzo[c] psu.edunih.govthieme-connect.dethiadiazole derivatives. nih.govnih.gov For instance, the reaction of 4,7-dibromobenzo[c] psu.edunih.govthieme-connect.dethiadiazole with arylboronic acids in the presence of a palladium catalyst can yield mono- and bis-arylated products. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govnih.govbeilstein-journals.orgmdpi.com
The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions on related heterocyclic systems.
| Reactants | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Ref |
| 4,7-dibromobenzo[c] psu.edunih.govthieme-connect.dethiadiazole, (2-ethylhexyl)thiophene | Pd(OAc)₂ | KO Piv | Toluene | Mono- and bis-thienylated products | Low to moderate | nih.gov |
| 4-chloro-7-azaindole derivative, 4-hydroxymethylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-Aryl-1H-pyrrolo[2,3-b]pyridine | 83 | nih.gov |
| N-benzyl-4-bromo-7-azaindole, Benzamide | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | N-acylated product | - | beilstein-journals.org |
| 6-chloropyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-dione, Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 6-phenyl derivative | 85 | mdpi.com |
Functional Group Interconversions on 1H-Pyrrolo[2,3-c]psu.edunih.govthieme-connect.dethiadiazole Derivatives
Once the core 1H-pyrrolo[2,3-c] psu.edunih.govthieme-connect.dethiadiazole structure is assembled and derivatized, further modifications can be achieved through various functional group interconversions. These reactions allow for the fine-tuning of the molecule's properties for specific applications.
Common transformations include the conversion of carboxylic acid or ester groups, which may be present on the pyrrole ring, into other functionalities. psu.edu For example, a carboxylic acid can be converted to an amide or reduced to an alcohol. The nitrogen atom of the pyrrole ring can also be functionalized, for instance, through N-alkylation. acs.org
In related heterocyclic systems, a wide array of functional group interconversions have been documented. These include the oxidation of hydroxymethyl groups to aldehydes or carboxylic acids, and the conversion of alcohols to mesylates or halides, which are excellent leaving groups for subsequent substitution reactions. mdpi.com
Computational and Theoretical Chemistry Studies of 1h Pyrrolo 2,3 C 1 2 3 Thiadiazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. chimicatechnoacta.ru Studies on related pyrrole-fused and thiadiazole-containing systems demonstrate the utility of DFT in understanding their structure and potential. researchgate.netthieme-connect.de For 1H-Pyrrolo[2,3-c] acs.orgnih.govacs.orgthiadiazole, DFT calculations would provide a detailed picture of its electronic landscape. The fusion of an electron-rich pyrrole (B145914) ring with an electron-deficient 1,2,5-thiadiazole (B1195012) ring is expected to create a molecule with significant intramolecular charge-transfer characteristics. researchgate.netthieme-connect.de
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. chimicatechnoacta.ru
In studies of donor-acceptor molecules containing benzo[c] acs.orgnih.govacs.orgthiadiazole and pyrrole-fused donors, DFT calculations have been used to predict HOMO-LUMO energies and their distribution. acs.orgnih.govacs.org For these molecules, the HOMO is typically localized on the electron-donating pyrrole-containing moiety, while the LUMO is concentrated on the electron-accepting thiadiazole unit. acs.org A similar distribution would be expected for 1H-Pyrrolo[2,3-c] acs.orgnih.govacs.orgthiadiazole. The energy values for related compounds suggest that the HOMO-LUMO gap would be indicative of a stable, yet reactive, system suitable for applications in materials science or as a pharmacophore. acs.orgacs.org
Table 1: Representative Frontier Orbital Energies from DFT Calculations for Related Donor-Acceptor Molecules Data is illustrative and based on findings for complex derivatives containing similar core structures. acs.orgnih.govacs.org
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| IN-BT2T-IN | -4.83 | -2.86 | 1.97 |
| PPy-BT2T-PPy | -5.10 | -3.19 | 1.91 |
| TP-BT2TT-TP | -4.78 | -2.93 | 1.85 |
DFT calculations are instrumental in predicting the most likely sites for electrophilic and nucleophilic attacks, thereby guiding synthetic strategies. The 1,3,4-thiadiazole (B1197879) ring system, an isomer of the 1,2,5-thiadiazole, is known to be electron-deficient and generally unsusceptible to electrophilic substitution but reactive toward nucleophiles. nih.gov Conversely, the pyrrole ring is electron-rich and prone to electrophilic attack.
For the fused 1H-Pyrrolo[2,3-c] acs.orgnih.govacs.orgthiadiazole system, computational analysis of the electrostatic potential and Fukui indices would identify specific atoms as reactive centers. chimicatechnoacta.ru It is predicted that electrophilic substitution would preferentially occur on the pyrrole ring, while nucleophilic attack would be directed towards the thiadiazole ring. DFT can also be used to model reaction mechanisms, such as the tandem cyclization steps involved in the synthesis of related pyrrolotriazinones, by calculating the energies of intermediates and transition states. bohrium.com
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and interactions with their environment. While specific MD studies on the parent 1H-Pyrrolo[2,3-c] acs.orgnih.govacs.orgthiadiazole are not prominent, the methodology is widely applied to similar heterocyclic systems for drug discovery. mdpi.comnih.gov
MD simulations can explore the conformational landscape of the molecule, revealing the different shapes it can adopt in solution or when interacting with a biological target. researchgate.net For instance, in a study of 1H-pyrrolo[3,2-c]quinoline derivatives, MD simulations were used to analyze the stability of the ligand-receptor complex and the geometric parameters of key interactions, such as salt bridges, over time. mdpi.com Such simulations would be crucial for understanding how 1H-Pyrrolo[2,3-c] acs.orgnih.govacs.orgthiadiazole and its derivatives might bind to and modulate the function of proteins.
In Silico Modeling for Structure-Activity Relationship (SAR) Prediction (Non-clinical)
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. In silico SAR, or Quantitative Structure-Activity Relationship (QSAR), models use computed molecular descriptors to predict the activity of new compounds. sciforum.net
For thiadiazole-based compounds, QSAR models have been developed to predict their anti-proliferative activity against cancer cell lines. sciforum.net These models use descriptors calculated from the optimized molecular structures, which can include electronic, steric, and thermodynamic properties. For 1H-Pyrrolo[2,3-c] acs.orgnih.govacs.orgthiadiazole, a QSAR study would involve synthesizing a series of derivatives, testing their biological activity, and then building a statistical model to predict the activity of unsynthesized analogs. This approach accelerates the discovery of potent compounds by prioritizing the synthesis of the most promising candidates. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov This method is fundamental in modern drug design. Numerous studies have employed molecular docking to investigate the potential of pyrrole and thiadiazole-containing compounds as inhibitors of various enzymes. nih.govdovepress.comnih.gov
For example, a study on pyrrolyl thiadiazoles identified potential inhibitors of Mycobacterium tuberculosis by docking them into the active site of the enoyl-ACP reductase (ENR) enzyme. dovepress.com The docking results highlighted key hydrogen bond and hydrophobic interactions responsible for binding affinity. dovepress.com Similarly, derivatives of 1H-Pyrrolo[2,3-c] acs.orgnih.govacs.orgthiadiazole could be docked into various enzyme active sites to predict their potential as inhibitors. The docking score, a measure of binding affinity, along with analysis of the binding mode, helps to rationalize observed biological activity and guide the design of more potent analogs. nih.govnih.gov
Table 2: Representative Molecular Docking Results for Thiadiazole Derivatives Against Biological Targets Data is illustrative and based on findings for different thiadiazole-based compounds against various targets. dovepress.comnih.gov
| Compound Class | Target Enzyme | Docking Score (unitless or kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Pyrrolyl thiadiazoles | ENR (M. tuberculosis) | -7.5 to -9.2 (Score) | Tyr158, Met98, NAD+ |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazoles | Anticancer Target | -1.6 (E Kcal/mol) | Not specified |
| 1,3,4-Thiadiazoles | SARS-CoV-2 Mpro | -6.8 to -8.1 (kcal/mol) | His41, Cys145 |
Lack of Research Data on 1H-Pyrrolo[2,3-c] nih.govimist.manih.govthiadiazole for Drug Design Applications
A thorough review of available scientific literature reveals a significant gap in computational and theoretical chemistry studies specifically focused on the compound 1H-Pyrrolo[2,3-c] nih.govimist.manih.govthiadiazole within the context of drug design. While research exists on related heterocyclic systems, such as various isomers of pyrrolopyridines and different classes of thiadiazole derivatives, data directly pertaining to the specified pyrrolothiadiazole scaffold is not present in the public domain.
Computational methods like ligand-based and structure-based drug design are powerful tools for identifying and optimizing potential drug candidates. These approaches rely on existing data, such as the biological activity of a series of compounds or the three-dimensional structure of a target protein. The absence of such foundational research for 1H-Pyrrolo[2,3-c] nih.govimist.manih.govthiadiazole means that no specific studies on its application in drug design could be found.
For instance, studies on the related 1H-pyrrolo[2,3-b]pyridine scaffold have utilized three-dimensional quantitative structure-activity relationship (3D-QSAR) models and molecular docking to design potent inhibitors for targets like Traf2 and Nck-interacting kinase (TNIK). imist.manih.gov Similarly, various 1,3,4-thiadiazole derivatives have been the subject of computational analysis to explore their potential as inhibitors for enzymes like c-Jun N-terminal kinase (JNK). nih.govmdpi.comscienceopen.com There are also theoretical studies on the physicochemical properties of the 1,2,5-thiadiazole ring system. researchgate.net
However, none of these investigations focus on the unique fused ring system of 1H-Pyrrolo[2,3-c] nih.govimist.manih.govthiadiazole . Consequently, it is not possible to provide an article detailing its computational and theoretical chemistry studies in drug design as per the specified outline, due to the lack of primary research on this specific compound. Further experimental and computational research would be required to elucidate the potential of this particular heterocyclic structure in medicinal chemistry.
Advanced Materials Science Applications of 1h Pyrrolo 2,3 C 1 2 3 Thiadiazole Derivatives
Organic Electronics and Semiconducting Materials
The intrinsic electronic properties of pyrrole-thiadiazole systems make them highly suitable for use in organic electronic devices. The ability to tune their energy levels and charge transport characteristics through chemical modification is a key driver of research in this area.
Donor-acceptor copolymers are fundamental to the performance of bulk-heterojunction (BHJ) organic solar cells. The goal is to design materials with low optical bandgaps for broad solar spectrum absorption and appropriate energy levels (HOMO/LUMO) for efficient charge separation at the donor-acceptor interface. rsc.org The introduction of electron-withdrawing units like chlorinated thiazole (B1198619) or benzothiadiazole into polymer backbones can lower the HOMO energy levels, leading to higher open-circuit voltages (Voc) in solar cell devices. rsc.orgchinesechemsoc.org
For instance, complex acceptor units incorporating a nih.govacs.orgrsc.orgthiadiazolo-pyrrolo fragment have been synthesized for use in non-fullerene acceptors, which are critical for pushing the power conversion efficiencies (PCEs) of modern OPVs. chinesechemsoc.org Copolymers based on benzodifuran donors and benzothiadiazole acceptors have achieved PCEs of up to 2.93% when blended with PC₇₁BM. rsc.org While specific performance data for polymers based exclusively on the 1H-pyrrolo[2,3-c] nih.govacs.orgrsc.orgthiadiazole core are not widely reported, the established success of related structures underscores their potential. A polymer known as PJ-1, which incorporates chlorinated thiazole units, has demonstrated a remarkable PCE of 15.02% in binary and 19.12% in ternary organic solar cells, highlighting the effectiveness of nitrogen- and sulfur-containing heterocycles in high-performance photovoltaic materials. chinesechemsoc.org
Organic field-effect transistors (OFETs) are a cornerstone of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active layer. Pyrrole-based materials, though promising, can face stability challenges. nih.govresearchgate.net Fusing the pyrrole (B145914) ring with other aromatic systems, such as in the pyrrolo[2,3-b]pyridine moiety, can enhance stability while retaining desirable electronic properties. nih.govnih.govacs.org
Researchers have synthesized and tested donor-acceptor-donor (D-A-D) type small molecules for OFET applications, using a benzo[c] nih.govacs.orgrsc.orgthiadiazole (BT) core as the acceptor and pyrrole-fused donors. nih.govnih.gov In one study, two molecules, IN-BT2T-IN (using an indole (B1671886) donor) and PPy-BT2T-PPy (using a pyrrolo[2,3-b]pyridine donor), were evaluated. Both molecules demonstrated p-type (hole-transporting) behavior. nih.govnih.gov The devices showed moderate hole mobilities, which improved significantly after thermal annealing, a process that enhances the crystallinity of the thin film. nih.govnih.gov Specifically, the PPy-BT2T-PPy based device showed a hole mobility of 0.00381 cm² V⁻¹ s⁻¹. nih.govnih.govacs.org Another study on D-A semiconductors featuring a 4H-thieno[3,2-b]pyrrole donor and a benzo[c] nih.govacs.orgrsc.orgthiadiazole acceptor reported a hole mobility as high as 2.59 × 10⁻² cm² V⁻¹ s⁻¹ after annealing. acs.org
| Compound | Donor Unit | Acceptor Unit | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | Ion/Ioff Ratio | Reference |
|---|---|---|---|---|---|
| IN-BT2T-IN | 1H-Indole | Benzo[c] nih.govacs.orgrsc.orgthiadiazole | 0.00483 | >10³ | nih.govnih.gov |
| PPy-BT2T-PPy | Pyrrolo[2,3-b]pyridine | Benzo[c] nih.govacs.orgrsc.orgthiadiazole | 0.00381 | >10³ | nih.govnih.gov |
| TP-BT4T-TP | 4H-thieno[3,2-b]pyrrole | Benzo[c] nih.govacs.orgrsc.orgthiadiazole | 0.0259 | >10⁴ | acs.org |
The D-A architecture is a powerful strategy in molecular engineering to create materials with tailored electronic properties. rsc.org By combining an electron-donating moiety with an electron-accepting one within the same conjugated molecule, an intramolecular charge transfer (ICT) can occur upon photoexcitation. nih.gov This ICT is fundamental to the function of organic solar cells and can be leveraged in various other optoelectronic applications.
The 1H-pyrrolo[2,3-c] nih.govacs.orgrsc.orgthiadiazole core is a pre-designed D-A system. The pyrrole part acts as the electron donor, while the fused thiadiazole ring serves as the electron acceptor. This structure can be further integrated into larger conjugated systems, such as D-A-D small molecules or D-A copolymers. nih.govrsc.org For example, small molecules like PPy-BT2T-PPy use the pyrrole-fused unit as the terminal donor and a thiophene-flanked benzothiadiazole as the central acceptor. nih.gov In D-A copolymers, monomers of pyrrolo-thiadiazole could be polymerized with other donor or acceptor units via methods like Stille or Suzuki coupling to create materials with finely tuned bandgaps and energy levels for specific device applications. rsc.orgrsc.org
Optoelectronic Properties and Device Performance Enhancement
The optoelectronic properties of D-A materials, such as those based on the pyrrolo-thiadiazole scaffold, are governed by their frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals defines the electronic bandgap (E_gap), which determines the material's absorption and emission characteristics. nih.gov
For materials used in OPVs, a low bandgap (typically < 2.0 eV) is desirable to maximize light absorption. rsc.org For D-A copolymers based on benzodifuran and benzothiadiazole, optical bandgaps between 1.7 and 1.9 eV have been reported. rsc.org In the case of OFETs based on pyrrole-fused donors and a benzothiadiazole acceptor, the HOMO levels were found to be around -5.4 to -5.5 eV, which is suitable for efficient hole injection from standard electrodes like gold. acs.org
Modifying the chemical structure provides a direct route to tune these properties. For example, introducing fluorine atoms to a benzothiadiazole acceptor can lower both the HOMO and LUMO levels, which can improve air stability and affect the open-circuit voltage in solar cells. chinesechemsoc.org Similarly, extending the π-conjugation of the system generally leads to a smaller bandgap and a red-shift in absorption, allowing the material to harvest more light at longer wavelengths. rsc.org
Fluorescent Probes and Sensors Development
The intrinsic intramolecular charge transfer (ICT) character of D-A molecules makes them excellent candidates for the development of fluorescent probes and sensors. acs.org In many such sensors, the fluorophore is linked to a recognition site (receptor). When the receptor binds to a specific analyte (like a metal ion or a small molecule), it alters the electronic properties of the D-A system, leading to a change in the fluorescence signal. nih.govmdpi.com This change can manifest as an increase in brightness ("turn-on"), a decrease ("turn-off"), or a shift in the emission color (ratiometric sensing). nih.gov
Turn-on sensors are particularly desirable as they provide a high signal-to-noise ratio against a dark background. nih.gov This mechanism often relies on photoinduced electron transfer (PET), where in the absence of the analyte, a non-emissive PET process quenches the fluorescence. Binding of the analyte inhibits PET, thereby "turning on" the fluorescence. mdpi.com
Given its inherent D-A structure, the 1H-pyrrolo[2,3-c] nih.govacs.orgrsc.orgthiadiazole core is a promising scaffold for designing new fluorescent sensors. acs.orgresearchgate.net By attaching appropriate analyte-binding groups, it should be possible to create probes that signal the presence of various species through changes in their emission. While specific examples of sensors based on this exact heterocycle are not yet widely documented, the principles are well-established with related D-A systems like those based on benzothiadiazole and pyrazoloquinoline. acs.orgmdpi.com
Biological Activity Research in Vitro and Mechanistic Studies of 1h Pyrrolo 2,3 C 1 2 3 Thiadiazole Analogs
Anticancer Potential: Cellular and Molecular Mechanisms (In Vitro)
The anticancer properties of pyrrolo-fused heterocycles have been a key area of investigation. Studies on close analogs of 1H-pyrrolo[2,3-c]thiadiazole, particularly pyrrolo[2,3-d]pyrimidine derivatives, have demonstrated notable antiproliferative effects through various cellular and molecular mechanisms.
A range of pyrrolo-fused heterocyclic compounds has been evaluated for cytotoxic efficacy against panels of human cancer cell lines. Halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide’ derivatives, for instance, showed promising cytotoxic effects against four different cancer cell lines, with IC50 values between 29 and 59 µM. nih.gov Specifically, compounds designated as 5e, 5h, 5k, and 5l demonstrated this modest cytotoxic activity. nih.gov
Another study on a different series of pyrrolo[2,3-d]pyrimidine derivatives found that compounds 14a, 16b, and 18b were particularly active against the MCF7 breast cancer cell line, with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively. researchgate.net Furthermore, compound 17 showed promising activity against HePG2 (hepatocellular carcinoma) and PACA2 (pancreatic cancer) cell lines. researchgate.net A separate investigation into pyrrolo[1,2-a]quinoline (B3350903) 10a , an analog designed based on the microtubule inhibitor phenstatin, revealed potent activity across numerous cell lines, most notably the A498 renal cancer cell line, where it recorded a GI50 of 27 nM. mdpi.comnih.gov
| Compound Class | Specific Analog | Cancer Cell Line | Activity (IC50/GI50) | Source |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | 14a | MCF7 (Breast) | 1.7 µg/ml | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine | 18b | MCF7 (Breast) | 3.4 µg/ml | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine | 16b | MCF7 (Breast) | 5.7 µg/ml | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine | 17 | PACA2 (Pancreatic) | 6.4 µg/ml | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine | 17 | HePG2 (Liver) | 8.7 µg/ml | researchgate.net |
| Pyrrolo[1,2-a]quinoline | 10a | A498 (Renal) | 27 nM | mdpi.comnih.gov |
| Pyrrolo[2,3-d]pyrimidine | 5e, 5h, 5k, 5l | Various | 29-59 µM | nih.gov |
The anticancer activity of these compounds is linked to their ability to interfere with specific molecular pathways essential for tumor growth and survival. The pyrrolo[2,3-d]pyrimidine scaffold, known as a 7-deazapurine, is structurally similar to purine (B94841) nucleotides, making it a suitable candidate for inhibiting enzymes like kinases. nih.gov
One of the most potent pyrrolo[2,3-d]pyrimidine derivatives, compound 5k , was identified as a multi-targeted kinase inhibitor, showing significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM. nih.gov Mechanistic studies revealed that this compound induces apoptosis in HepG2 cells, marked by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Other analogs were also found to induce cell cycle arrest at the G1/S phase. researchgate.net
In a different class of analogs, pyrrolo[1,2-a]quinoline 10a was found to inhibit tubulin polymerization in vitro, a mechanism shared with established anticancer agents like phenstatin. mdpi.comnih.gov The thiadiazole ring itself is associated with targeting various pathways, including tubulin polymerization and inhibition of heat shock protein 90 (Hsp90). nih.govbepls.com
Plant Activator Research: Induction of Systemic Acquired Resistance (SAR) in Plants
Analogs of 1H-pyrrolo[2,3-c]thiadiazole have been investigated as "plant activators," which are compounds that stimulate a plant's innate defense mechanisms to confer broad-spectrum, long-lasting resistance to pathogens. This phenomenon is known as Systemic Acquired Resistance (SAR). nih.govnih.gov
The development of SAR is a complex signaling cascade where localized exposure to a pathogen or a chemical elicitor primes the entire plant for a faster and stronger defense response upon subsequent attack. nih.gov A key signaling molecule in this pathway is salicylic (B10762653) acid (SA). nih.govfrontiersin.org Chemical activators like benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester (BTH) are known to mimic SA and activate SAR downstream of SA biosynthesis. nih.govfrontiersin.org
Research has focused on creating novel heterocyclic systems that can trigger this same biochemical cascade. nih.gov A synthetic route to methyl pyrrolo[2,3-d] acs.orgnih.govresearchgate.netthiadiazole-6-carboxylates has been developed specifically to explore these compounds as potential plant activators, modifying the core structure of known activators like BTH. nih.gov The activation of SAR by these compounds leads to the expression of pathogenesis-related (PR) proteins, which have antimicrobial activities and fortify the plant against a broad spectrum of pathogens including fungi, bacteria, and viruses. nih.govfrontiersin.org
The use of plant activators is a modern strategy in crop protection that offers an alternative to conventional pesticides. mdpi.com By inducing the plant's own defenses, these compounds can protect against disease without exerting direct antimicrobial pressure, which may reduce the development of pathogen resistance. mdpi.com
Derivatives of 1,2,3-thiadiazole (B1210528) have demonstrated excellent potential as plant activators. mdpi.com For example, certain 1,2,3-thiadiazole derivatives showed high efficacy against diseases like M. melonis (90% inhibition) and C. cassiicola (77% inhibition). mdpi.com In another study, a 1,2,3-thiadiazole-based N-acyl-N-arylalaninate (compound 1d ) provided 92% effectiveness against A. brassicicola in vivo on rape leaves, a protective level similar to the commercial inducer tiadinil. mdpi.com This suggests that the weak in vitro fungicidal activity of the compound is overcome by its ability to stimulate the plant's protective mechanisms in a live system. mdpi.com The development of pyrrolo-fused thiadiazoles for agricultural use is based on these successful precedents, aiming to create novel, cost-effective agents for enhancing crop disease resistance. nih.govnih.govecnu.edu.cn
Antimicrobial and Antifungal Activity (In Vitro Assays)
The pyrrole-fused thiadiazole scaffold and its bioisosteres have been evaluated for their direct antimicrobial and antifungal properties in vitro. These studies have identified compounds with significant activity against a variety of pathogenic bacteria and fungi.
Inspired by the antifungal activity of complex thiadiazole structures, a series of pyrrolo[2,3-d]thiazole derivatives were synthesized as bioisosteres. acs.orgnih.gov Several of these compounds displayed potent activity against significant plant pathogens. For example, compounds C4, C6, C8, C10, and C20 showed favorable activity against Botrytis cinerea, with EC50 values ranging from 1.17 to 1.77 μg/mL. acs.orgnih.gov Transcriptome analysis suggested that compound C20 may act via a novel mechanism involving the tryptophan metabolic pathway and wax biosynthesis in the fungus. acs.orgnih.gov
Similarly, various pyrrolo[2,3-d]pyrimidine derivatives have been screened for antimicrobial activity. researchgate.net Certain compounds in this class exhibited excellent antifungal activity against Candida albicans, with MIC values between 0.31-0.62 mg/mL, which was superior to the standard drug fluconazole (B54011) (MIC 1.5 mg/mL). researchgate.net The same study found that derivatives 3b, 3c, and 7e had the best activity against the gram-positive bacterium Staphylococcus aureus, with an MIC of 0.31 mg/mL, outperforming the standard ampicillin (B1664943) (MIC 0.62 mg/mL). researchgate.net The broad antimicrobial potential of the pyrrolo[2,3-d]pyrimidine scaffold has been confirmed in multiple studies. nih.gov
| Compound Class | Specific Analog(s) | Microorganism | Activity (EC50/MIC) | Source |
|---|---|---|---|---|
| Pyrrolo[2,3-d]thiazole | C4, C6, C8, C10, C20 | Botrytis cinerea (fungus) | 1.17-1.77 µg/mL | acs.orgnih.gov |
| Pyrrolo[2,3-d]thiazole | C1, C9, C20 | Rhizoctonia solani (fungus) | More active than control | acs.orgnih.gov |
| Pyrrolo[2,3-d]pyrimidine | 3a-d, 7a,e, 11d | Candida albicans (fungus) | 0.31-0.62 mg/mL | researchgate.net |
| Pyrrolo[2,3-d]pyrimidine | 3b, 3c, 7e | Staphylococcus aureus (bacteria) | 0.31 mg/mL | researchgate.net |
Enzyme Inhibition Studies (Non-clinical)
Currently, there are no specific non-clinical studies found in the public domain that focus on the enzyme inhibition properties of 1H-Pyrrolo[2,3-c] nih.govnih.govnih.govthiadiazole analogs.
Information regarding the modulation of other enzyme targets by 1H-Pyrrolo[2,3-c] nih.govnih.govnih.govthiadiazole analogs is not present in the currently accessible scientific literature. Mechanistic studies detailing interactions with other specific enzymes have not been identified.
Antioxidant Activity (In Vitro Studies)
Similarly, there is a lack of specific in vitro studies evaluating the antioxidant activity of 1H-Pyrrolo[2,3-c] nih.govnih.govnih.govthiadiazole analogs. While the broader class of thiadiazole-containing compounds has been investigated for antioxidant potential, with some derivatives showing radical scavenging capabilities, this research does not extend to the specific pyrrolo-fused system of interest. For instance, studies on pyrrolo[2,3-b]quinoxaline derivatives have demonstrated some potential as radical scavengers, but these findings are not directly applicable to the 1H-Pyrrolo[2,3-c] nih.govnih.govnih.govthiadiazole scaffold nih.govrsc.org.
Due to the absence of specific data for 1H-Pyrrolo[2,3-c] nih.govnih.govnih.govthiadiazole analogs in the scientific literature, data tables and detailed research findings for the requested biological activities cannot be provided at this time. Further research is required to explore and characterize the potential biological effects of this particular class of compounds.
Structure Activity Relationship Sar and Structural Optimization of 1h Pyrrolo 2,3 C 1 2 3 Thiadiazole Derivatives
Impact of Substituent Effects on Chemical Reactivity and Electronic Properties
The introduction of electron-withdrawing or electron-donating groups at various positions on the pyrrole (B145914) ring allows for the precise modulation of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, attaching strong electron-withdrawing groups, such as fluorine atoms, to the aryl substituents on the pyrrole nitrogen can lower both the HOMO and LUMO levels of the resulting polymers. This tuning of energy levels is a critical aspect in the design of organic electronic materials.
Computational studies, often employing density functional theory (DFT), have been instrumental in predicting how different substituents will affect the electronic structure. These studies help in understanding the intramolecular charge transfer characteristics and the distribution of electron density within the molecule. The electron-deficient nature of the thiadiazole moiety often leads to a lower LUMO level, which is beneficial for creating n-type or ambipolar organic semiconductor materials.
Correlation Between Structural Modifications and Materials Science Performance
In the realm of materials science, particularly for organic electronics, the 1H-pyrrolo[2,3-c]thiadiazole scaffold has been incorporated into conjugated polymers for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs). The performance of these materials is directly correlated with specific structural modifications.
The planarity of the polymer backbone, which is influenced by the substituents, plays a crucial role in determining the efficiency of charge transport. Bulky side chains can induce torsion in the polymer backbone, disrupting π-π stacking and hindering intermolecular charge hopping. Conversely, linear alkyl side chains can promote better packing and higher charge carrier mobilities.
For example, polymers incorporating the 4,6-bis(3-octylthiophen-2-yl)-1H-pyrrolo[2,3-c]thiadiazole unit have been synthesized and their performance in OFETs evaluated. The introduction of fluorine atoms onto the backbone of such polymers has been shown to lower the HOMO energy level, which can lead to improved air stability and higher open-circuit voltages in organic solar cells.
Below is an interactive data table summarizing the impact of structural modifications on material properties:
| Structural Modification | Impact on Material Property | Application |
| Introduction of fluorine atoms | Lowers HOMO/LUMO levels | Organic Solar Cells, n-type OFETs |
| Attachment of bulky side chains | Can disrupt polymer planarity, reducing charge mobility | - |
| Use of linear alkyl side chains | Promotes better molecular packing and charge transport | High-performance OFETs |
| Copolymerization with donor units | Tunes the bandgap and absorption spectrum | Organic Solar Cells |
Rational Design Principles for Modulating Biological Activity (Non-clinical)
The 1H-pyrrolo[2,3-c]thiadiazole scaffold has also been explored for its potential in medicinal chemistry, with rational design principles being applied to modulate its biological activity in non-clinical studies. The core structure can act as a bioisostere for other bicyclic heteroaromatic systems found in biologically active molecules.
One area of investigation has been its use as a scaffold for kinase inhibitors. The nitrogen atom of the pyrrole ring can act as a hydrogen bond acceptor, while substituents can be designed to interact with specific pockets of the ATP-binding site of a target kinase. By systematically modifying the substituents at different positions, researchers can enhance the potency and selectivity of these compounds.
For instance, the introduction of a substituted phenyl group at the N-1 position of the pyrrole ring can lead to interactions with the hydrophobic regions of a kinase active site. Further modifications on this phenyl ring, such as the addition of polar groups, can be used to improve solubility and target engagement. The goal of these non-clinical studies is to build a clear structure-activity relationship that can guide the design of more effective and selective inhibitors.
Scaffold Hopping and Lead Optimization Strategies
Scaffold hopping is a powerful strategy in drug discovery where the core structure of a known active compound is replaced with a novel scaffold, such as 1H-pyrrolo[2,3-c]thiadiazole, to identify new chemical entities with potentially improved properties. This pyrrolothiadiazole system can mimic the spatial arrangement of functional groups of other bicyclic systems, making it an attractive candidate for such endeavors.
Once a promising "hit" or "lead" compound containing the 1H-pyrrolo[2,3-c]thiadiazole core is identified, lead optimization strategies are employed. This involves making small, systematic chemical modifications to the lead structure to enhance its pharmacological profile. This can include improving potency, selectivity, and metabolic stability.
For example, if an initial compound shows moderate inhibition of a target enzyme, medicinal chemists might synthesize a library of analogues with different substituents on the pyrrole ring. These analogues are then tested to determine which modifications lead to the most significant improvements in activity. This iterative process of design, synthesis, and testing is central to the optimization of lead compounds.
Challenges and Future Research Directions in 1h Pyrrolo 2,3 C 1 2 3 Thiadiazole Chemistry
Addressing Synthetic Hurdles and Improving Scalability
The synthesis of pyrrolo-fused thiadiazoles presents notable challenges that often hinder their widespread investigation. A primary future goal is to develop robust and scalable synthetic routes to the 1H-pyrrolo[2,3-c] numberanalytics.comacs.orgresearchgate.netthiadiazole core.
Research on related structures, such as pyrrolo[2,3-d] numberanalytics.comacs.orgrsc.orgthiadiazoles, has shown that the success of cyclization reactions is highly dependent on the choice of protecting groups on the pyrrole (B145914) nitrogen. nih.gov For instance, the Hurd-Mori protocol, a key reaction for forming the 1,2,3-thiadiazole (B1210528) ring using thionyl chloride, demonstrates significantly better yields when electron-withdrawing groups are used on the precursor compared to electron-donating alkyl groups. nih.gov A similar systematic investigation is required for the 1H-pyrrolo[2,3-c] numberanalytics.comacs.orgresearchgate.netthiadiazole system to optimize reaction conditions and improve yields.
Table 1: Synthetic Challenges and Proposed Future Strategies
| Challenge | Proposed Future Research Strategy |
| Low Cyclization Yields | Investigate the effect of various nitrogen-protecting groups on ring-closure efficiency. nih.gov |
| Multi-step, Inefficient Routes | Develop tandem or one-pot reaction sequences to reduce steps and improve overall yield. bohrium.com |
| Harsh Reaction Conditions | Explore milder reagents and catalysts to improve functional group tolerance and reduce byproducts. |
| Poor Scalability | Focus on developing robust protocols that are transferable from lab-scale to pilot-plant production. google.com |
Development of Advanced Characterization Techniques for Complex Derivatives
As more complex derivatives of 1H-pyrrolo[2,3-c] numberanalytics.comacs.orgresearchgate.netthiadiazole are synthesized, the need for advanced characterization techniques becomes critical. Standard methods such as FT-IR, ¹H-NMR, and ¹³C-NMR are foundational for structural elucidation. ajchem-a.comnih.gov However, for intricate structures or for understanding intermolecular interactions in the solid state, more sophisticated methods are necessary.
Future research should incorporate advanced 2D-NMR techniques to unambiguously assign complex proton and carbon signals. For materials science applications, techniques like grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM) will be essential to probe the thin-film morphology and crystallinity of derivatives, which are crucial for performance in electronic devices like organic field-effect transistors (OFETs). acs.orgnih.gov The characterization of novel metal-ligand complexes involving this scaffold would also require a combination of spectroscopic and volumetric techniques to confirm coordination. orientjchem.org
Exploration of Novel Interdisciplinary Applications Beyond Current Scope
While the parent scaffold is under-explored, related pyrrole-fused and thiadiazole-containing compounds have shown promise in diverse fields. A major future direction is to systematically explore the potential of 1H-pyrrolo[2,2-c] numberanalytics.comacs.orgresearchgate.netthiadiazole derivatives in interdisciplinary applications.
In materials science, the fusion of an electron-rich pyrrole unit with an electron-deficient thiadiazole ring creates a classic donor-acceptor (D-A) structure. This motif is a cornerstone of organic semiconductor design. acs.org Research on analogous D-A molecules containing benzo[c] numberanalytics.comacs.orgresearchgate.netthiadiazole has demonstrated their utility in OFETs, exhibiting moderate hole mobilities. acs.orgacs.org Future studies should focus on synthesizing and testing 1H-pyrrolo[2,3-c] numberanalytics.comacs.orgresearchgate.netthiadiazole-based materials for applications in organic electronics.
In medicinal chemistry, various thiadiazole derivatives are known for a wide spectrum of biological activities, including anticancer and antimicrobial properties. researchgate.netmdpi.com Similarly, pyrrole-containing heterocycles are prevalent in pharmacologically active compounds. researchgate.net The unique fused system of 1H-pyrrolo[2,3-c] numberanalytics.comacs.orgresearchgate.netthiadiazole could lead to novel therapeutic agents, for instance, as potential inhibitors of enzymes like DprE1, a target in the fight against tuberculosis. researchgate.net
Table 2: Potential Interdisciplinary Applications
| Field | Potential Application | Rationale based on Analogous Structures |
| Organic Electronics | p-type or n-type semiconductors in OFETs, OPVs. | Donor-acceptor architecture inherent to the fused ring system. acs.orgnih.govacs.org |
| Medicinal Chemistry | Anticancer, antimicrobial, or antitubercular agents. | Known bioactivity of both pyrrole and thiadiazole scaffolds. researchgate.netmdpi.comresearchgate.net |
| Agrochemicals | Plant activators, inducing systemic acquired resistance. | Activity of related benzothiadiazole and thiophene-fused thiadiazoles. nih.gov |
Sustainable and Green Synthesis Methodologies for Industrial Relevance
For any chemical compound to achieve industrial relevance, the development of sustainable and green synthesis methodologies is crucial. Traditional synthetic methods in heterocyclic chemistry often rely on volatile organic solvents, harsh reagents, and energy-intensive processes.
Future research must prioritize the adoption of green chemistry principles. This includes the use of microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve yields. mdpi.commdpi.com Exploring solvent-free reaction conditions or the use of eco-friendly solvents like water or ethanol (B145695) is another key avenue. mdpi.com The application of heterogeneous catalysts, which can be easily recovered and reused, and biocatalysis, which offers high selectivity under mild conditions, should be systematically investigated for the synthesis of 1H-pyrrolo[2,3-c] numberanalytics.comacs.orgresearchgate.netthiadiazole derivatives. researchgate.netmdpi.com Such approaches not only reduce the environmental footprint but also often lead to more cost-effective and safer manufacturing processes. ekb.eg
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. rsc.orgmdpi.com For a relatively unexplored class of compounds like 1H-pyrrolo[2,3-c] numberanalytics.comacs.orgresearchgate.netthiadiazole, these computational tools offer a path to accelerate discovery and optimization.
Q & A
Q. What are the optimal synthetic routes for 1H-Pyrrolo[2,3-C][1,2,5]thiadiazole derivatives, and how can reaction yields be improved?
Q. How can structural characterization of this compound be performed to resolve ambiguities in ring connectivity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use - and -NMR to identify proton environments and carbon hybridization (e.g., aromatic vs. heterocyclic signals) .
- X-ray Diffraction : Resolve complex ring systems (e.g., naphtho-thiadiazole derivatives) by analyzing bond lengths and angles. For example, X-ray confirmed near-parallel alignment of thiadiazole and phenyl rings in Pd-ligand complexes .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., M⁺ peaks for C₁₀H₆N₂O at m/z 170.17) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound, and what functional performs best?
Q. What role does this compound play in constructing 3D chiral materials, and what synthetic challenges exist?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
